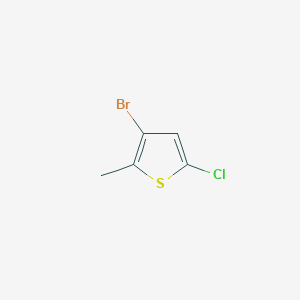

3-Bromo-5-chloro-2-methylthiophene

Description

Significance of Thiophene (B33073) Heterocycles in Medicinal Chemistry and Materials Science

Thiophene and its derivatives are foundational building blocks in the development of a wide array of functional molecules. clinicalresearchnewsonline.com In medicinal chemistry, the thiophene nucleus is a key structural motif in numerous pharmaceuticals. eprajournals.com Its presence can enhance the biological activity of a compound, a principle exemplified by the non-steroidal anti-inflammatory drug lornoxicam, a thiophene analog of piroxicam, and the potent opioid analgesic sufentanil, a thiophene counterpart to fentanyl. wikipedia.org The versatility of thiophene derivatives allows for the creation of extensive compound libraries for screening potential drug candidates. clinicalresearchnewsonline.com Thiophene-containing molecules have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, antihypertensive, and antitumor effects. chemicalbook.comcognizancejournal.com

In the realm of materials science, thiophenes are integral to the design of organic electronics. Their ability to form conductive polymers and act as components in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) has driven significant research. nih.gov The electronic and optical properties of these materials can be fine-tuned through chemical modification of the thiophene ring. chemshuttle.com

The Role of Halogenation in Modulating Thiophene Reactivity and Properties

The introduction of halogen atoms onto the thiophene ring profoundly influences its chemical behavior. Halogenation increases the reactivity of thiophene towards certain reactions and provides a "handle" for further chemical transformations. nih.gov Thiophene itself is highly reactive towards electrophilic substitution, with bromination occurring at a rate 107 times faster than that of benzene (B151609). wikipedia.org Halogenation typically proceeds at the 2- and 5-positions of the thiophene ring. wikipedia.org

The presence of halogens can alter the electronic and physical properties of thiophene-based materials. For instance, halogenated thiophenes have been explored as solvent additives to mediate the morphology of organic solar cells, leading to enhanced efficiency. rsc.org Furthermore, halogenated thiophenes serve as precursors for the synthesis of more complex molecules, such as halogenated and arylated anthraquinones. sciforum.net The differential reactivity of various halogens on the thiophene ring, such as the bromo and chloro groups, allows for selective chemical modifications. For example, in Suzuki coupling reactions, the bromo group is generally more reactive than the chloro group, enabling sequential and selective cross-coupling reactions. mdpi.comresearchgate.net

Specific Research Context for 3-Bromo-5-chloro-2-methylthiophene within Substituted Thiophenes

This compound is a specific example of a polysubstituted thiophene. Its structure, featuring a bromine atom, a chlorine atom, and a methyl group at defined positions, makes it a valuable intermediate in organic synthesis. chemshuttle.com The distinct reactivity of the bromo and chloro substituents provides opportunities for regioselective reactions, allowing for the controlled construction of more complex molecular architectures. mdpi.com This compound and its derivatives are of interest for their potential applications in the development of new pharmaceuticals and functional materials. chemshuttle.comechemi.com

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C5H4BrClS chemshuttle.comchembk.comchembk.com |

| Molecular Weight | 211.51 g/mol echemi.comchembk.comchembk.com |

| CAS Number | 61074-71-3 chemshuttle.comechemi.comchembk.com |

| Appearance | Crystalline solid chemshuttle.com |

| Melting Point | 50-52°C chemshuttle.com |

| Solubility | Moderately soluble in common organic solvents like dichloromethane (B109758) and ethyl acetate; poorly soluble in water. chemshuttle.com |

Synthesis and Reactions

The synthesis of halogenated thiophenes can be achieved through various methods, including electrophilic halogenation of a thiophene precursor. For instance, 2-bromo-3-methylthiophene (B51420) can be synthesized by reacting 3-methylthiophene (B123197) with hydrogen bromide and hydrogen peroxide. google.com The synthesis of this compound itself would likely involve a multi-step process starting from a suitable thiophene derivative.

The reactivity of this compound is largely dictated by the presence of the two different halogen atoms. The carbon-bromine bond is generally more reactive towards cross-coupling reactions, such as the Suzuki coupling, than the carbon-chlorine bond. This difference in reactivity allows for selective functionalization of the thiophene ring. For example, reacting 2-bromo-5-chlorothiophene (B1265590) with an arylboronic acid in the presence of a palladium catalyst can selectively replace the bromine atom, leaving the chlorine atom intact. mdpi.comresearchgate.net Subsequent reaction under harsher conditions can then be used to replace the chlorine atom, allowing for the synthesis of unsymmetrical bis-arylthiophenes. mdpi.com

Applications in Research

This compound serves as a versatile building block in organic synthesis. chemshuttle.com Its derivatives have been investigated for a range of applications:

Medicinal Chemistry: Thiophene derivatives are widely explored as potential therapeutic agents. chemicalbook.comcognizancejournal.com The structural motif of this compound can be incorporated into larger molecules to modulate their biological activity. chemshuttle.com

Materials Science: Halogenated thiophenes are used in the synthesis of organic electronic materials. nih.gov The specific substitution pattern of this compound can influence the electronic and optical properties of resulting polymers and materials. chemshuttle.com For example, halogenated thiophenes have been used to create precursors for arylated anthraquinones, which have applications in materials science. sciforum.net

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-chloro-2-methylthiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrClS/c1-3-4(6)2-5(7)8-3/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILDMRHXOKJDILE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(S1)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrClS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Bromo 5 Chloro 2 Methylthiophene and Its Precursors

Direct Halogenation Strategies and Regioselectivity

Direct halogenation is a primary method for introducing halogen atoms onto a thiophene (B33073) ring. The success of these syntheses hinges on the regioselectivity of the reaction, which is dictated by the electronic effects of the substituents already present on the ring. The sulfur atom in the thiophene ring and the electron-donating methyl group are key directors for incoming electrophiles.

Electrophilic Bromination of Chloro-2-methylthiophene Precursors

A logical pathway to 3-bromo-5-chloro-2-methylthiophene involves the electrophilic bromination of a chloro-2-methylthiophene precursor. The most viable starting material for this route is 5-chloro-2-methylthiophene. In this molecule, the substitution pattern is governed by the directing effects of the existing methyl and chloro groups.

The methyl group at the C2 position is an activating group that directs incoming electrophiles to the ortho (C3) and para (C5) positions. The chlorine atom at the C5 position is a deactivating group but also directs ortho (C4 - not observed due to steric hindrance and electronic preference) and para (C3) to itself. Both groups, therefore, direct the incoming electrophile to the C3 position, making the bromination of 5-chloro-2-methylthiophene a highly regioselective reaction.

Common brominating agents such as N-Bromosuccinimide (NBS) or molecular bromine (Br₂) in a suitable solvent are employed for this transformation. The use of NBS is often preferred as it offers a milder alternative to Br₂, which can sometimes lead to over-bromination or side reactions.

Electrophilic Chlorination of Bromo-2-methylthiophene Precursors

An alternative direct halogenation strategy is the electrophilic chlorination of a bromo-2-methylthiophene precursor. Two primary precursors can be considered for this approach:

5-Bromo-2-methylthiophene : In this isomer, the C2-methyl group directs chlorination to the C3 position, and the C5-bromo group also directs the incoming electrophile to the C3 position. This convergence of directing effects makes the C3 position highly favored for chlorination, leading to the desired this compound product.

3-Bromo-2-methylthiophene (B1266441) : For this precursor, the C2-methyl group directs electrophilic substitution to the C5 position, while the C3-bromo group also directs to the C5 position. Therefore, chlorination of 3-bromo-2-methylthiophene would be expected to yield this compound with high regioselectivity.

Reagents for electrophilic chlorination include molecular chlorine (Cl₂), sulfuryl chloride (SO₂Cl₂), or N-chlorosuccinimide (NCS). The choice of reagent and reaction conditions is critical to ensure mono-chlorination and prevent unwanted side products.

Control of Halogenation Regiochemistry in Methylthiophenes

The control of regiochemistry is paramount in the synthesis of polysubstituted thiophenes. The outcome of electrophilic halogenation is determined by the electronic nature and position of the substituents on the thiophene ring.

Table 1: Directing Effects of Substituents on the 2-Methylthiophene (B1210033) Ring

| Precursor | Substituent at C2 | Substituent at C5 | Predicted Site of Halogenation |

| 5-Chloro-2-methylthiophene | -CH₃ (Activating) | -Cl (Deactivating) | C3 (Bromination) |

| 5-Bromo-2-methylthiophene | -CH₃ (Activating) | -Br (Deactivating) | C3 (Chlorination) |

| 2-Methylthiophene | -CH₃ (Activating) | -H | C5 (Bromination) |

In cases where directing groups are in conflict or desired regioselectivity is low, alternative strategies such as metal-halogen exchange become necessary.

Multi-Step Synthesis from Simpler Thiophene Derivatives

When direct halogenation does not provide the desired isomer or yields are poor, multi-step sequences offer a more controlled, albeit longer, synthetic pathway. These methods often involve the use of organometallic intermediates to precisely install functional groups.

Utilizing Metal-Halogen Exchange Reactions

Metal-halogen exchange is a powerful tool in organic synthesis for creating organometallic reagents that can then react with various electrophiles. wikipedia.org This is particularly useful for thiophene chemistry, where the acidity of ring protons and the differing reactivity of halogens can be exploited. The reaction typically involves treating an organic halide with an organolithium reagent, such as n-butyllithium (n-BuLi). wikipedia.orgstackexchange.com

The rate of exchange is dependent on the halogen, with the general trend being I > Br > Cl. wikipedia.orgimperial.ac.uk This differential reactivity allows for selective exchange of one halogen in the presence of another. A plausible route to this compound could start from a di- or tri-halogenated thiophene. For instance, a synthesis could be designed starting from 2,3,5-tribromothiophene. mdpi.com

A representative sequence is outlined below:

Selective Lithiation/Alkylation: Starting with a polyhalogenated thiophene, a selective bromine-lithium exchange can be performed at the most reactive position (typically C2 or C5). The resulting thienyllithium species can be quenched with an electrophile. For example, a highly regioselective lithium/bromine exchange can be performed on 3,5-dibromo-2-((trityloxy)methyl)thiophene. mdpi.com

Introduction of the Methyl Group: While not a direct route to the title compound, a similar strategy could involve creating a lithiated species and quenching with a methylating agent like methyl iodide to install the C2-methyl group.

Introduction of Chlorine: The thienyllithium intermediate, generated via metal-halogen exchange, can be reacted with a chlorinating agent (e.g., N-chlorosuccinimide or hexachloroethane) to introduce the chlorine atom at a specific position.

This method provides exceptional control over the substitution pattern, allowing for the synthesis of complex thiophenes that are inaccessible through direct electrophilic substitution. mdpi.commdpi.com

Table 2: Illustrative Multi-Step Synthesis via Metal-Halogen Exchange

| Step | Starting Material | Reagents | Intermediate/Product | Purpose |

| 1 | 3,5-Dibromothiophene | 1. n-BuLi, -78°C 2. CH₃I | 3-Bromo-5-methylthiophene | Selective functionalization at C5 |

| 2 | 3-Bromo-5-methylthiophene | 1. LDA, -78°C 2. C₂Cl₆ | 3-Bromo-2-chloro-5-methylthiophene | Directed lithiation and chlorination at C2 |

Note: This table presents a hypothetical, plausible route based on known chemical principles. LDA = Lithium diisopropylamide.

Functional Group Interconversions on Thiophene Scaffolds

Functional group interconversion (FGI) refers to the transformation of one functional group into another and is a cornerstone of organic synthesis. ub.eduimperial.ac.ukvanderbilt.edu This strategy can be applied to a thiophene scaffold that already possesses some of the required substituents, with the remaining groups being installed or modified through FGI.

Examples of relevant FGIs in thiophene synthesis include:

Conversion of other groups to halogens: An amino group can be converted to a bromo or chloro group via a Sandmeyer-type reaction. For instance, an aminomethylthiophene could be diazotized and subsequently treated with CuBr or CuCl.

Modification of side chains: A carboxyl group or an aldehyde at the C2 position can be reduced to a hydroxymethyl group (-CH₂OH), which can then be converted to a chloromethyl group (-CH₂Cl) and subsequently reduced to the required methyl group (-CH₃). mdpi.com

Building the ring with substituents in place: The Gewald reaction allows for the synthesis of 2-aminothiophenes from α-cyano ketones, sulfur, and an amine. mdpi.com The resulting aminothiophene can then undergo FGI reactions, such as diazotization and substitution, to install the desired halogen atoms. mdpi.com

These multi-step approaches, while more laborious, provide the necessary control to access specifically substituted thiophene derivatives like this compound, which serve as valuable intermediates in various fields of chemical research. chemshuttle.comechemi.com

Cyclization Reactions to Form the Thiophene Ring System

The construction of the thiophene ring is a cornerstone of synthesizing precursors for compounds like this compound. Several classical and modern cyclization reactions are employed to build this essential heterocyclic scaffold from acyclic precursors. These methods involve the formation of carbon-sulfur bonds to close the ring, often by reacting a sulfur-containing reagent with a suitable four-carbon backbone.

Key named reactions for thiophene synthesis include the Paal-Knorr, Hinsberg, Fiesselmann, and Gewald syntheses. derpharmachemica.com

Paal-Knorr Thiophene Synthesis: This widely used method involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent to yield a substituted thiophene. pharmaguideline.comorganic-chemistry.orgwikipedia.org The most common sulfur sources are phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent. pharmaguideline.comorganic-chemistry.org These reagents also act as dehydrating agents. organic-chemistry.org The mechanism is believed to proceed through the formation of a thioketone intermediate, rather than the sulfurization of a furan, which can be a byproduct. wikipedia.org

Hinsberg Thiophene Synthesis: This reaction builds the thiophene ring by condensing a 1,2-dicarbonyl compound with diethyl thiodiacetate in the presence of a base. derpharmachemica.comresearchgate.net The process involves two sequential aldol-type condensations. derpharmachemica.com The initial product is often an ester-acid which is then hydrolyzed to afford the final thiophene diacid. researchgate.net

Fiesselmann Thiophene Synthesis: This method provides access to 3-hydroxy-2-thiophenecarboxylic acid derivatives. The core reaction involves the base-catalyzed condensation of α,β-acetylenic esters with thioglycolic acid or its esters. wikipedia.orgwikipedia.org The reaction proceeds through consecutive 1,4-conjugate additions. derpharmachemica.com Variations of this synthesis can produce 3-aminothiophenes if a nitrile group is used instead of an ester. wikipedia.orgwikipedia.org A recent development uses ynone trifluoroborate salts in a Fiesselmann condensation to produce thiophene boronates with high regiocontrol. acs.org

Gewald Aminothiophene Synthesis: The Gewald reaction is a versatile multicomponent reaction that produces polysubstituted 2-aminothiophenes. wikipedia.orgresearchgate.netarkat-usa.org It involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base. wikipedia.org The reaction typically begins with a Knoevenagel condensation to form a stable α,β-unsaturated nitrile intermediate, which then reacts with sulfur to cyclize. wikipedia.orgarkat-usa.org

Cyclization of Functionalized Alkynes: Modern approaches often utilize the cyclization of functionalized alkynes that already contain a sulfur atom. nih.gov These methods can be highly regioselective and atom-economical. For instance, (Z)-2-en-4-yne-1-thiols can undergo cycloisomerization catalyzed by a palladium iodide/potassium iodide (PdI₂/KI) system to form substituted thiophenes. nih.gov Another strategy involves the copper-mediated electrophilic halocyclization of alkynes using a sodium halide in ethanol (B145695), which yields 3-halo-substituted thiophenes. nih.gov

Table 1: Overview of Key Thiophene Ring Cyclization Reactions

| Synthesis Name | Key Reactants | General Product | Reference |

|---|---|---|---|

| Paal-Knorr | 1,4-Dicarbonyl compound, Phosphorus Pentasulfide (or Lawesson's Reagent) | Substituted Thiophene | pharmaguideline.comorganic-chemistry.org |

| Hinsberg | 1,2-Dicarbonyl compound, Diethyl Thiodiacetate | Thiophene-2,5-dicarboxylic Acid Derivative | derpharmachemica.comresearchgate.net |

| Fiesselmann | α,β-Acetylenic Ester, Thioglycolic Acid Derivative | 3-Hydroxythiophene-2-carboxylic Acid Derivative | derpharmachemica.comwikipedia.org |

| Gewald | Ketone/Aldehyde, α-Cyanoester, Elemental Sulfur | Polysubstituted 2-Aminothiophene | wikipedia.orgresearchgate.net |

| Alkyne Cyclization | S-containing Functionalized Alkyne | Substituted Thiophene | nih.gov |

Green Chemistry Approaches in Synthetic Design for Halogenated Thiophenes

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of halogenated thiophenes, this involves developing methods that use less hazardous solvents, employ safer reagents, and utilize catalytic processes to improve efficiency and minimize waste.

Solvent-Free or Aqueous Reaction Media

A major focus of green chemistry is the replacement of volatile and often toxic organic solvents with more environmentally benign alternatives like water, or by eliminating the solvent entirely.

Aqueous and Benign Solvents: An environmentally friendly method for synthesizing halogenated thiophenes has been developed using ethanol as the solvent. nih.govnih.gov This process involves a copper-mediated electrophilic halocyclization where simple sodium halides (like NaCl and NaBr) serve as the halogen source. nih.gov This approach avoids harsh solvents and toxic cyclizing agents. nih.gov Another strategy for creating thiophenes involves using a mixed solvent system of tetrabutylphosphonium (B1682233) bromide and water (H₂O), which is considered an environmentally sustainable approach. organic-chemistry.org Syntheses of thiophene derivatives have also been described in deep eutectic solvents, which are considered a green alternative to traditional ionic liquids. rsc.org

Solvent-Free Reactions: Mechanochemical synthesis, which uses mechanical force (e.g., in a ball mill) to drive reactions, represents a powerful solvent-free approach. rsc.orgresearchgate.net This technique has been successfully used for the oxidative polymerization of thiophene, resulting in a porous polymer with a high surface area. rsc.org The benefits of this method include the elimination of solvent waste, faster reaction times, and increased scalability. rsc.orgresearchgate.net Other solvent-free methods include the use of uncatalyzed transfer hydrogenation for the synthesis of thiophenol. researchgate.net

Catalyst Development for Sustainable Synthesis

The development of efficient and recyclable catalysts is crucial for sustainable chemical synthesis. Catalysts can enable reactions to proceed under milder conditions, reduce energy consumption, and allow for high selectivity, thus minimizing byproducts.

Copper and Palladium Catalysis: A green method for producing 3-chloro, 3-bromo, and 3-iodo thiophenes utilizes copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) as a catalyst in conjunction with sodium halides in ethanol. nih.govnih.govresearchgate.net This system provides high yields under mild conditions. nih.gov Palladium catalysts, such as PdI₂, have been used effectively for the cycloisomerization of S-containing alkynes to form thiophenes, demonstrating high atom economy. nih.govresearchgate.net

Recyclable and Novel Catalysts: The pursuit of sustainable synthesis has led to the development of novel catalytic systems. For the Gewald reaction, piperidinium (B107235) borate (B1201080) has been introduced as a truly catalytic, recyclable conjugate acid-base system, replacing the need for stoichiometric amounts of amine bases. thieme-connect.com The development of catalysts from earth-abundant, non-toxic metals is a key research area. researchgate.net These catalysts are designed to be highly active and selective under mild conditions, and their reusability is a critical factor for practical, large-scale applications. researchgate.net For instance, modifying a platinum catalyst with thiophene has been shown to enhance catalytic selectivity in certain hydrogenation reactions, demonstrating how the thiophene moiety itself can be part of advanced catalyst design. acs.org

Table 2: Green Chemistry Approaches for Halogenated Thiophene Synthesis

| Approach | Specific Method | Key Features | Reference |

|---|---|---|---|

| Benign Solvents | Electrophilic halocyclization in ethanol | Uses "table salt" as halogen source; mild conditions | nih.govnih.gov |

| Benign Solvents | Sulfuration/cyclization in water/TBAB | Inexpensive and safe thiol surrogate (EtOCS₂K) | organic-chemistry.org |

| Solvent-Free | Mechanochemical oxidative polymerization | Ball-milling; no solvent waste; scalable | rsc.orgresearchgate.net |

| Catalyst Development | Copper-catalyzed halocyclization | Uses CuSO₄·5H₂O; high yields of halothiophenes | nih.govresearchgate.net |

| Catalyst Development | Palladium-catalyzed cycloisomerization | High atom economy; regioselective | nih.govresearchgate.net |

| Catalyst Development | Recyclable catalyst for Gewald reaction | Piperidinium borate replaces stoichiometric base | thieme-connect.com |

Chemical Reactivity and Transformation Pathways of 3 Bromo 5 Chloro 2 Methylthiophene

Metal-Catalyzed Cross-Coupling Reactionswhiterose.ac.ukbenchchem.comnih.govacs.orgacs.orgnih.govnih.govnih.govnih.govnsf.govjcu.edu.auchemspider.combldpharm.comorganic-chemistry.org

Metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and 3-bromo-5-chloro-2-methylthiophene is a versatile substrate for these transformations. The differential reactivity of the C-Br and C-Cl bonds is the key to its utility, allowing for selective and sequential functionalization. Palladium complexes are the most common catalysts for these reactions. whiterose.ac.ukacs.orgnih.govuwindsor.ca The general mechanism involves the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to form the new bond and regenerate the catalyst. uwindsor.cawikipedia.org

Suzuki-Miyaura Coupling with Organoboron Reagentswhiterose.ac.uknih.govacs.orgacs.orgnih.govnih.govnsf.govjcu.edu.aubldpharm.comorganic-chemistry.orgsigmaaldrich.com

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. nih.gov This reaction is highly valued for its mild conditions, tolerance of a wide variety of functional groups, and the commercial availability and stability of the organoboron reagents. nih.govorganic-chemistry.org

In dihalogenated compounds like this compound, the selective reactivity of the different halogens is a critical aspect of their synthetic utility. Generally, the reactivity of halogens in palladium-catalyzed cross-coupling reactions follows the trend of their carbon-halogen bond dissociation energies (BDEs): C-I > C-Br > C-Cl > C-F. whiterose.ac.uknih.govacs.org This means that the C-Br bond is weaker and more susceptible to oxidative addition by a palladium catalyst than the C-Cl bond.

This inherent difference in reactivity allows for chemoselective Suzuki-Miyaura coupling reactions. whiterose.ac.ukacs.orgnih.gov By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to selectively cleave the C-Br bond while leaving the C-Cl bond intact. nsf.gov This selectivity is crucial for the stepwise introduction of different substituents onto the thiophene (B33073) ring.

Given the higher reactivity of the C-Br bond, the initial Suzuki-Miyaura coupling of this compound typically occurs at the C-3 position. This selective reaction with an organoboron reagent, such as an arylboronic acid, results in the formation of a 3-aryl-5-chloro-2-methylthiophene derivative. The chlorine atom at the C-5 position remains for potential further functionalization.

For example, the reaction of 2,5-dibromo-3-methylthiophene (B84023) with 1.1 equivalents of an arylboronic acid under Suzuki-Miyaura conditions selectively substitutes the bromo group at the 5-position. nih.gov A similar selectivity for the more reactive halogen is expected for this compound.

While the C-Br bond is more reactive, coupling at the C-Cl bond can be achieved, typically after the C-Br site has already reacted. This requires more forcing reaction conditions, such as higher temperatures, different catalyst systems, or more reactive organoboron reagents. The ability to functionalize the C-5 position is essential for creating fully substituted thiophene derivatives.

The differential reactivity of the bromine and chlorine substituents enables sequential and chemoselective dual coupling reactions. This powerful strategy allows for the controlled, stepwise introduction of two different groups onto the thiophene core.

The first step involves a selective Suzuki-Miyaura coupling at the more reactive C-3 bromine site under milder conditions. The resulting 3-substituted-5-chloro-2-methylthiophene can then be isolated and subjected to a second coupling reaction at the C-5 chlorine site, often with a different organoboron reagent and under more vigorous conditions. This approach provides a versatile route to a wide array of disubstituted 2-methylthiophene (B1210033) derivatives with distinct functionalities at the 3- and 5-positions. The development of one-pot procedures for such sequential couplings is also an area of active research, aiming to improve synthetic efficiency. nih.gov

Stille Coupling with Organotin Reagentswhiterose.ac.uknih.gov

The Stille coupling is another important palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organotin compound (organostannane) and an organic halide or pseudohalide. wikipedia.orgorganic-chemistry.orglibretexts.org Organostannanes are stable and tolerant of many functional groups, making the Stille reaction a versatile synthetic tool. wikipedia.orglibretexts.org

Similar to the Suzuki-Miyaura coupling, the Stille reaction with this compound would be expected to show a preference for reaction at the more reactive C-Br bond. nih.gov This allows for selective functionalization at the C-3 position. By choosing appropriate reaction conditions, it is possible to favor the coupling at the carbon-bromine bond over the carbon-chlorine bond. nih.gov

| Reaction | Catalyst | Reagent | Selective Site | Product Type |

| Suzuki-Miyaura | Palladium(0) complexes | Organoboron Reagents | C-3 (Bromine) | 3-Aryl/Alkyl-5-chloro-2-methylthiophene |

| Stille Coupling | Palladium(0) complexes | Organotin Reagents | C-3 (Bromine) | 3-Aryl/Alkyl-5-chloro-2-methylthiophene |

| Sequential Suzuki | Palladium(0) complexes | Two different Organoboron Reagents | C-3 then C-5 | 3,5-Diaryl/Dialkyl-2-methylthiophene |

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Thiophenes

Nucleophilic aromatic substitution (SNAr) on thiophene rings, particularly those bearing halogen substituents, is a well-established method for the introduction of a variety of functional groups. The reactivity of the halogens in this compound towards nucleophilic attack is influenced by the electronic nature of the thiophene ring and the activating or deactivating effects of the substituents. In principle, both the bromine and chlorine atoms are potential leaving groups. The relative reactivity of the C-Br and C-Cl bonds in SNAr reactions is dependent on several factors, including the nature of the nucleophile, the reaction conditions, and the ability of the thiophene ring to stabilize the intermediate Meisenheimer complex.

While specific studies on the SNAr reactions of this compound are not extensively documented in publicly available literature, general principles governing SNAr on dihalogenated thiophenes can provide insights. Typically, the activation of the thiophene ring by electron-withdrawing groups is a prerequisite for facile SNAr reactions. The methyl group at the 2-position of the target molecule is an electron-donating group, which would generally be expected to disfavor SNAr. However, the inherent electronegativity of the sulfur atom and the two halogen substituents can still render the ring susceptible to attack by strong nucleophiles under forcing conditions.

It is plausible that selective substitution of one halogen over the other could be achieved by carefully controlling the reaction parameters. The C-Br bond is generally weaker than the C-Cl bond, which might suggest preferential substitution of the bromine atom. However, the position of the halogen on the thiophene ring also plays a critical role in determining its lability in SNAr reactions.

Electrophilic Aromatic Substitution (EAS) with Controlled Regioselectivity

The thiophene ring is known to be more reactive than benzene (B151609) towards electrophilic aromatic substitution (EAS). The directing effects of the existing substituents on the this compound ring play a crucial role in determining the position of incoming electrophiles. The 2-methyl group is an activating, ortho-, para-directing group. In the context of the thiophene ring, this translates to a directing effect towards the adjacent 3-position and the more distant 5-position. However, these positions are already substituted.

The bromine atom at the 3-position and the chlorine atom at the 5-position are deactivating groups, yet they are also ortho-, para-directing. The only unsubstituted position on the thiophene ring is the 4-position. Therefore, it is highly probable that any electrophilic substitution reaction on this compound would occur at the 4-position.

Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. The successful execution of these reactions would depend on the choice of reagents and reaction conditions to overcome the deactivating effects of the two halogen atoms.

| Reaction Type | Electrophile | Predicted Product |

| Nitration | NO₂⁺ | 4-Nitro-3-bromo-5-chloro-2-methylthiophene |

| Bromination | Br⁺ | 3,4-Dibromo-5-chloro-2-methylthiophene |

| Chlorination | Cl⁺ | 3-Bromo-4,5-dichloro-2-methylthiophene |

| Sulfonation | SO₃ | This compound-4-sulfonic acid |

| Friedel-Crafts Acylation | RCO⁺ | 4-Acyl-3-bromo-5-chloro-2-methylthiophene |

Radical Reactions and Their Synthetic Utility

The C-Br and C-Cl bonds in this compound can also participate in radical reactions. Homolytic cleavage of the carbon-halogen bond can be initiated by radical initiators (e.g., AIBN) or by photochemical methods. The resulting thienyl radical can then undergo a variety of transformations, making it a synthetically useful intermediate.

One of the most significant applications of halogenated thiophenes in radical chemistry is their participation in transition metal-catalyzed cross-coupling reactions. While these reactions often proceed via an oxidative addition mechanism that is not strictly a radical chain process, radical intermediates can be involved in certain catalytic cycles. Reactions such as Suzuki, Stille, and Heck couplings allow for the formation of new carbon-carbon bonds at the position of the halogen.

Mechanistic Investigations of Reactions Involving 3 Bromo 5 Chloro 2 Methylthiophene

Elucidation of Palladium-Catalyzed Reaction Mechanisms

Palladium-catalyzed cross-coupling reactions are fundamental tools for C-C bond formation, and dihalogenated substrates like 3-Bromo-5-chloro-2-methylthiophene offer opportunities for selective functionalization. The generally accepted mechanism for these couplings proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.orguwindsor.ca The selectivity of these reactions hinges on the differential reactivity of the C-Br and C-Cl bonds.

The initial and often rate-determining step in a palladium-catalyzed cross-coupling cycle is the oxidative addition of the organohalide to a Pd(0) complex. libretexts.orgnih.gov In the case of this compound, there is a strong preference for the oxidative addition to occur at the carbon-bromine bond rather than the carbon-chlorine bond. This selectivity is governed by the bond dissociation energies (BDEs) of the respective carbon-halogen bonds. The C-Br bond is weaker (lower BDE) than the C-Cl bond, making it more susceptible to cleavage by the electron-rich Pd(0) center. nih.govnih.gov

Studies on various rhodium and palladium complexes have consistently shown that the activation of C-Cl bonds requires more forcing conditions than the activation of C-Br bonds. nih.govacs.org The reaction rate for oxidative addition is significantly dependent on the strength of the C-X bond being broken. nih.gov For this compound, the reaction proceeds via a three-center transition state, leading to a Pd(II) intermediate where the bromine and the thiophene (B33073) ring are added across the metal center. The electron-donating methyl group at the C2 position can influence the electron density of the thiophene ring, potentially affecting the rate of oxidative addition, while the C5-chloro substituent remains intact for subsequent reactions.

Following oxidative addition, the resulting arylpalladium(II) complex undergoes transmetalation. In this step, an organometallic nucleophile (R-M) exchanges its organic group (R) with the halide on the palladium complex. libretexts.orglibretexts.org This step introduces the new organic moiety that will be coupled to the thiophene ring. The specific transmetalation agent determines the type of cross-coupling reaction (e.g., Suzuki, Stille, Negishi). libretexts.org For a successful Suzuki-Miyaura coupling, a base is typically required to facilitate the transfer of the organic group from the organoboron reagent to the palladium center. uwindsor.ca The choice of ligand on the palladium catalyst is also crucial, as it can influence the efficiency of the transmetalation step.

The final step of the catalytic cycle is reductive elimination. In this process, the two organic groups attached to the Pd(II) center—the 5-chloro-2-methylthienyl group and the newly transferred R group—couple to form a new carbon-carbon bond. libretexts.orglibretexts.org This step regenerates the Pd(0) catalyst, which can then enter another catalytic cycle. The rate and success of reductive elimination can be influenced by the steric bulk and electronic properties of the ligands on the palladium and the organic fragments. For instance, bulky, electron-donating phosphine (B1218219) ligands can facilitate this step. nih.gov The product of this sequence is a 3-aryl-5-chloro-2-methylthiophene, with the C-Cl bond available for a subsequent, albeit more challenging, cross-coupling reaction.

Kinetic Studies and Reaction Rate Analysis

While specific kinetic data for reactions involving this compound are not extensively documented, analysis of related systems provides significant insight. In many palladium-catalyzed cross-coupling reactions with aryl halides, the oxidative addition step is the rate-determining step of the catalytic cycle. nih.govnih.gov The reaction rate is therefore highly dependent on the strength of the carbon-halogen bond and the nature of the palladium catalyst, particularly its ligand sphere.

Kinetic studies on the reactions of various bromonitrothiophenes with nucleophiles have shown that the position of substituents significantly impacts reactivity. uwindsor.ca Although the electronic effects of a nitro group differ from a chloro group, these studies underscore the sensitivity of reaction rates to the substitution pattern on the thiophene ring. The rate of palladium-catalyzed reactions can be modulated by several factors, as summarized in the table below.

Transition State Analysis in Thiophene Functionalization

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms by calculating the structures and energies of reactants, products, intermediates, and transition states. whiterose.ac.ukyoutube.comnih.gov For the functionalization of thiophenes, DFT studies can rationalize observed selectivities and predict reactivity. acs.org

The key steps in palladium-catalyzed cross-coupling have been modeled computationally. For oxidative addition, calculations can confirm the geometry of the three-centered transition state and determine the activation energy barrier. Studies on platinum-group metals inserting into thiophene C-S bonds have shown that DFT can predict kinetic and thermodynamic product ratios, although the initial coordination of the metal to the thiophene ring can also play a crucial role in determining selectivity. acs.org A superposition of calculated conformers with the predicted transition state structure can reveal how well a designed molecule mimics the transition state, which is a key strategy in inhibitor design. nih.gov

Probing Rearrangement Mechanisms

Halogenated aromatic and heteroaromatic compounds can undergo a characteristic rearrangement known as the "halogen dance," where a halogen atom migrates to a different position on the ring. wikipedia.org This reaction is typically base-catalyzed, proceeding through a series of deprotonation and metal-halogen exchange steps. whiterose.ac.ukclockss.org For this compound, the only available proton for abstraction by a strong base (like lithium diisopropylamide, LDA) is at the C4 position.

The mechanism would likely involve:

Deprotonation at C4 by a strong base to form a lithiated intermediate.

This intermediate can then induce an intramolecular or intermolecular migration of the bromine atom from C3. DFT studies on bromothiophenes suggest that the mechanism involves complex bromo-bridged transition states. ias.ac.in

The thermodynamic stability of the potential rearranged isomers drives the reaction. The final position of the halogen is determined by quenching the anionic intermediate with an electrophile (often a proton source). whiterose.ac.uk

This halogen dance rearrangement is a powerful synthetic tool, as it allows for functionalization at positions that are not directly accessible through other means. wikipedia.orgclockss.org

Advanced Spectroscopic and Structural Elucidation of 3 Bromo 5 Chloro 2 Methylthiophene and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. High-resolution NMR provides precise information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C, allowing for unambiguous structural assignment.

Predicted ¹H and ¹³C NMR Data for 3-Bromo-5-chloro-2-methylthiophene

| Position | Atom | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|---|

| - | ¹H (in CH₃) | ~2.4 | Singlet (s) | Adjacent to the thiophene (B33073) ring at C2. |

| 4 | ¹H | ~6.9 | Singlet (s) | The sole proton on the thiophene ring. |

| - | ¹³C (in CH₃) | ~15 | - | Typical for a methyl group on an aromatic ring. |

| 2 | ¹³C | ~138 | - | Carbon bearing the methyl group. |

| 3 | ¹³C | ~112 | - | Carbon bearing the bromine atom. |

| 4 | ¹³C | ~126 | - | The only C-H carbon on the ring. |

| 5 | ¹³C | ~128 | - | Carbon bearing the chlorine atom. |

To confirm the assignments of the ¹H and ¹³C signals and to establish the connectivity within the molecule, a suite of two-dimensional (2D) NMR experiments is employed. youtube.comwalisongo.ac.id

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, the COSY spectrum would be expected to be simple. A very weak cross-peak might be observed between the C4-proton and the C2-methyl protons, indicative of a long-range (⁴J) coupling through the thiophene ring's π-system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons to which they are attached. It is a powerful tool for assigning carbon signals. For the target molecule, the HSQC spectrum would show a clear cross-peak between the C4-proton signal (~6.9 ppm) and the C4-carbon signal (~126 ppm), and another between the methyl proton signal (~2.4 ppm) and the methyl carbon signal (~15 ppm). researchgate.netresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range (typically 2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular skeleton. youtube.com

Expected HMBC Correlations for this compound

| Proton (¹H) | Correlates to Carbon (¹³C) | Coupling |

|---|---|---|

| CH₃ Protons | C2 | ²J |

| C3 | ³J | |

| C4 | ⁴J (weak) | |

| H4 | C3 | ²J |

| C5 | ²J | |

| C2 | ³J |

Dynamic NMR (DNMR) is used to study chemical processes that are fast on the NMR timescale, such as conformational changes or rotations around bonds. In the case of this compound, the primary dynamic process would be the rotation of the methyl group at the C2 position. However, the energy barrier for the internal rotation of a methyl group attached to an aromatic ring is typically very low. This results in extremely fast rotation at room temperature, making the three methyl protons magnetically equivalent and appearing as a sharp singlet. Consequently, DNMR studies are generally not applicable for analyzing this specific conformational process under standard conditions.

Solid-State NMR (ssNMR) spectroscopy is a powerful technique for characterizing materials in their solid form, providing information that is often inaccessible by solution NMR or diffraction methods. nih.gov It is particularly sensitive to the local electronic environment, which is influenced by crystal packing and intermolecular interactions. researchgate.net For halogenated compounds, ssNMR can offer unique insights into polymorphism—the ability of a compound to exist in more than one crystal form. nih.govwiley.com

Different polymorphs of this compound would exhibit distinct ssNMR spectra. The ¹³C chemical shifts would differ between polymorphs due to variations in molecular conformation and packing. Furthermore, the quadrupolar nuclei, ³⁵/³⁷Cl and ⁷⁹/⁸¹Br, are extremely sensitive probes of their local environment. researchgate.net The nuclear quadrupolar coupling constant, a parameter measurable by ssNMR, is highly dependent on the electric field gradient at the nucleus, which is directly affected by intermolecular interactions such as halogen bonding. nih.govnih.gov Therefore, ssNMR could be used to identify and characterize different polymorphic forms of the title compound by detecting variations in the chemical shifts and quadrupolar coupling parameters of its constituent atoms.

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (SCXRD) is the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state. It provides accurate measurements of bond lengths, bond angles, and torsional angles, and reveals the arrangement of molecules within the crystal lattice, which is dictated by intermolecular forces. mdpi.com

While a specific crystal structure for this compound has not been reported in publicly available databases, data from closely related derivatives can provide a clear picture of the expected molecular geometry. For example, the crystal structure of (E)-3-(4-Bromo-5-methylthiophen-2-yl)acrylonitrile provides key geometric parameters for a bromo-methyl-substituted thiophene ring. nih.govresearchgate.net The thiophene ring is expected to be essentially planar.

Representative Bond Lengths and Angles from a Related Thiophene Derivative

| Parameter | Typical Value (from analogue) | Notes |

|---|---|---|

| C=C Bond Length (Å) | 1.35 - 1.43 | Typical for an aromatic thiophene ring. |

| C-S Bond Length (Å) | ~1.72 | Standard thiophene C-S bond. |

| C-Br Bond Length (Å) | ~1.87 | Standard C(sp²)-Br bond length. |

| C-C-S Bond Angle (°) | ~111 | Internal ring angles of a five-membered heterocycle. |

| C-C-C Bond Angle (°) | ~117 | |

| C-S-C Bond Angle (°) | ~92 |

The substituents on the thiophene ring—bromine, chlorine, and the sulfur heteroatom—are all capable of participating in significant non-covalent interactions that direct crystal packing. acs.orgacs.org

Halogen Bonding: A halogen bond is a highly directional, attractive interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophile. nih.gov In a crystal of this compound, both the bromine and chlorine atoms could act as halogen bond donors. The strength of this interaction generally increases with the polarizability of the halogen (I > Br > Cl). nih.gov Potential halogen bonds could form between the bromine or chlorine atom of one molecule and a region of negative electrostatic potential on a neighboring molecule, such as the sulfur atom or another halogen atom. These C−Br···S or C−Cl···S interactions play a crucial role in the self-assembly of thiophene-based materials. acs.orgrsc.org

Chalcogen Bonding: Similar to halogen bonding, chalcogen bonding involves an electrophilic region on a covalently bonded Group 16 atom, such as the sulfur in the thiophene ring. nih.gov This σ-hole on the sulfur atom can interact favorably with a nucleophile. ed.ac.uk In the solid state, this could lead to S···Cl or S···Br chalcogen bonds, where the sulfur atom of one molecule interacts with a halogen on an adjacent molecule. ulb.ac.beresearchgate.net These interactions, often acting in concert with halogen bonds and weaker C-H···X hydrogen bonds, are critical in determining the final supramolecular architecture of the crystal. ulb.ac.beresearchgate.net

Vibrational Spectroscopy (IR and Raman)

Detailed Vibrational Mode Assignments

While a dedicated experimental and computational study for the complete vibrational assignment of this compound is not extensively documented in publicly available literature, a detailed assignment can be constructed by correlating data from thiophene and its substituted derivatives. iosrjournals.orgjchps.comnist.gov The vibrational modes can be categorized into contributions from the thiophene ring, the methyl group, and the halogen substituents.

The aromatic C-H stretching of the lone hydrogen at the 4-position is expected in the 3100-3000 cm⁻¹ region. globalresearchonline.net The methyl group (CH₃) will exhibit symmetric and asymmetric stretching vibrations typically in the 2900-3000 cm⁻¹ range.

The thiophene ring stretching vibrations, which are sensitive to substitution, generally appear in the 1600-1350 cm⁻¹ region. iosrjournals.orgglobalresearchonline.net For substituted thiophenes, these bands can show shifts in frequency and changes in intensity. iosrjournals.org The C-S stretching vibrations of the thiophene ring are typically found in the 900-600 cm⁻¹ range. iosrjournals.orgjchps.com The presence of heavy halogen atoms can influence these modes. For 2-thiophene carboxylic acid, C-S stretching modes have been identified theoretically at 852 and 649 cm⁻¹. iosrjournals.org

The carbon-halogen stretching frequencies are highly dependent on the mass of the halogen. The C-Cl stretching absorption is anticipated in the broad region of 850-550 cm⁻¹, while the C-Br stretch is expected at a lower frequency, generally between 690-515 cm⁻¹. elixirpublishers.comlibretexts.org

A predicted assignment of the principal vibrational modes for this compound is presented in the table below, based on data from related compounds.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Originating Group |

| Aromatic C-H Stretch | 3100 - 3080 | Thiophene Ring |

| Asymmetric CH₃ Stretch | ~2980 | Methyl Group |

| Symmetric CH₃ Stretch | ~2930 | Methyl Group |

| C=C Ring Stretch | 1550 - 1400 | Thiophene Ring |

| C-C Ring Stretch | 1400 - 1300 | Thiophene Ring |

| CH₃ Bending | 1450 - 1375 | Methyl Group |

| C-H in-plane bend | 1300 - 1000 | Thiophene Ring |

| C-S Stretch | 850 - 650 | Thiophene Ring |

| C-Cl Stretch | 850 - 550 | Chloro Substituent |

| C-Br Stretch | 690 - 515 | Bromo Substituent |

| C-H out-of-plane bend | 900 - 700 | Thiophene Ring |

Analysis of Spectroscopic Fingerprints for Structural Insights

The combination of vibrational bands in the IR and Raman spectra creates a unique spectroscopic "fingerprint" for this compound, allowing for its unambiguous identification and providing insights into its structure. The region below 1500 cm⁻¹ is particularly rich in information and is often referred to as the fingerprint region.

The presence of distinct absorption bands corresponding to both C-Cl and C-Br stretching vibrations would confirm the di-halogenated nature of the compound. The relative positions of these bands are indicative of the specific halogens. The number and position of the C-H bending modes, particularly the out-of-plane bends, are characteristic of the substitution pattern on the thiophene ring. For a 2,3,5-trisubstituted thiophene, a single C-H out-of-plane bending vibration is expected.

Furthermore, the vibrational modes of the thiophene ring itself are sensitive to the electronic effects of the substituents. The electron-withdrawing nature of the bromine and chlorine atoms, and the electron-donating nature of the methyl group, will collectively influence the bond strengths and force constants within the ring, leading to characteristic shifts in the ring stretching frequencies compared to unsubstituted thiophene. iosrjournals.org Comparing the experimental spectrum with theoretical calculations, often performed using Density Functional Theory (DFT), can aid in the precise assignment of these complex vibrations and confirm the substitution pattern. iosrjournals.orgglobalresearchonline.net

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of this compound and for elucidating its fragmentation pathways under ionization.

The molecular formula of this compound is C₅H₄BrClS. The presence of bromine and chlorine, both of which have characteristic isotopic patterns (⁷⁹Br/~50.7% and ⁸¹Br/~49.3%; ³⁵Cl/~75.8% and ³⁷Cl/~24.2%), will result in a distinctive isotopic cluster for the molecular ion peak in the mass spectrum. This provides a high degree of confidence in the identification of the compound.

Key predicted fragmentation pathways include:

Loss of a bromine radical: [M - Br]⁺

Loss of a chlorine radical: [M - Cl]⁺

Loss of a methyl radical: [M - CH₃]⁺

Cleavage of the thiophene ring: This can lead to a variety of smaller fragment ions. Studies on 2-chlorothiophene (B1346680) have shown that thiophene ring fragmentation can be initiated by H/Cl atom migration, leading to ring-opened isomers that subsequently fragment. This can result in ions such as HCS⁺, C₃H₃⁺, and ions resulting from the loss of acetylene (B1199291) (C₂H₂).

A proposed fragmentation scheme and the corresponding predicted m/z values for the major fragments are shown in the table below.

| Proposed Fragment | Formula | Predicted m/z | Fragmentation Pathway |

| Molecular Ion | [C₅H₄BrClS]⁺ | 210/212/214 | Ionization of the parent molecule |

| [M - Br]⁺ | [C₅H₄ClS]⁺ | 131/133 | Loss of a bromine radical |

| [M - Cl]⁺ | [C₅H₄BrS]⁺ | 175/177 | Loss of a chlorine radical |

| [M - CH₃]⁺ | [C₄HBrClS]⁺ | 195/197/199 | Loss of a methyl radical |

| [M - Br - CO]⁺ | [C₄H₄ClS]⁺ | 103/105 | Loss of Br followed by CO |

| [HCS]⁺ | [HCS]⁺ | 45 | Thiophene ring fragmentation |

Chiroptical Spectroscopy (e.g., CD, ORD) for Chiral Derivatives (if synthesized)

This compound itself is an achiral molecule and therefore does not exhibit chiroptical properties such as Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD).

However, this compound could serve as a precursor for the synthesis of chiral derivatives. The field of chiral thiophenes and polythiophenes is an active area of research, with chirality often introduced through the attachment of a chiral side chain to the thiophene ring. nih.govnih.gov These chiral polymers and oligomers can exhibit strong CD signals, which provide information about their supramolecular organization and helical structures in solution and in thin films. nih.govresearchgate.netresearchgate.net

If a chiral moiety were to be introduced to this compound, for instance by replacing one of the substituents with a chiral group or by performing a reaction that creates a stereocenter, the resulting molecule would be optically active. Chiroptical spectroscopy could then be employed to:

Determine the enantiomeric purity of the synthesized compound.

Assign the absolute configuration by comparing experimental spectra with theoretical predictions.

Study the conformational properties of the molecule in solution.

As of the current literature survey, there are no specific reports on the synthesis and chiroptical analysis of chiral derivatives originating directly from this compound. Therefore, this section remains a prospective area of investigation, contingent on the successful synthesis of such chiral molecules.

Theoretical and Computational Chemistry Studies of 3 Bromo 5 Chloro 2 Methylthiophene

Reaction Mechanism Investigations via Computational Modeling

Transition State Characterization and Activation Barriers

The reactivity of substituted thiophenes is a subject of significant interest, and computational chemistry provides powerful tools to understand the underlying mechanisms. Transition state theory is fundamental to this understanding, allowing for the calculation of activation barriers (ΔG‡ or E_a) that govern reaction rates. wikipedia.org For reactions involving 3-bromo-5-chloro-2-methylthiophene, such as nucleophilic aromatic substitution (S_NAr) or metal-catalyzed cross-coupling, the nature of the transition state and the height of the activation barrier are dictated by the electronic and steric effects of the bromo, chloro, and methyl substituents.

Computational studies on similar systems, often employing Density Functional Theory (DFT), reveal that the activation barriers for reactions are highly sensitive to the nature and position of substituents on the thiophene (B33073) ring. For instance, in the S_NAr reactions of 2-methoxy-3-X-5-nitrothiophenes, the calculated Gibbs free energy of activation is directly correlated with the electrophilicity of the thiophene derivative, which is modulated by the electron-withdrawing or -donating character of the 'X' substituent. nih.gov For this compound, the electron-withdrawing inductive effects of the bromine and chlorine atoms would be expected to lower the activation barrier for nucleophilic attack compared to an unsubstituted thiophene, while the electron-donating methyl group would have a counteracting, albeit smaller, effect.

In cycloaddition reactions, such as the [4+2] cycloaddition leading to the formation of nanothreads, the activation barrier is influenced by the aromaticity of the thiophene ring. Thiophene, being more aromatic than furan, exhibits a higher activation barrier for reactions that disrupt this aromaticity. chemrxiv.org The presence of halogen and methyl substituents on the this compound ring would further modulate this barrier. DFT calculations on related systems can provide quantitative estimates of these barriers. For example, the activation energy for the 1,3-dipolar cycloaddition of diazopropane (B8614946) with substituted chalcones has been shown to be sensitive to the electronic nature of the substituents. mdpi.com

A hypothetical transition state for a generic reaction could be characterized by its geometry, vibrational frequencies, and electronic structure. The table below provides a conceptual framework for the kind of data that would be generated in a computational study of a reaction involving this compound.

| Reaction Type | Key Geometric Feature of Transition State | Calculated Activation Energy (E_a) (kcal/mol) - Hypothetical Range |

| Nucleophilic Aromatic Substitution | Lengthening of the C-Br or C-Cl bond, formation of a new bond with the nucleophile | 15 - 25 |

| Suzuki Cross-Coupling | Oxidative addition of the C-Br bond to the palladium catalyst | 10 - 20 |

| [4+2] Cycloaddition | Partial formation of new sigma bonds at the C4 and C5 positions | 35 - 45 |

This table is illustrative and based on data for analogous compounds. Specific values for this compound would require dedicated DFT calculations.

Reaction Pathway Elucidation

Computational chemistry is instrumental in elucidating the detailed step-by-step mechanisms of chemical reactions. This involves mapping the potential energy surface and identifying intermediates, transition states, and products. The intrinsic reaction coordinate (IRC) method is often used to confirm that a calculated transition state connects the reactants and products of a specific reaction step. researchgate.net

For this compound, different reaction pathways can be envisaged depending on the reagents and conditions. In palladium-catalyzed cross-coupling reactions, for example, the generally accepted mechanism involves oxidative addition, transmetalation, and reductive elimination. Due to the greater reactivity of the C-Br bond compared to the C-Cl bond, selective reaction at the 3-position is expected. Computational studies on 2-bromo-5-chlorothiophene (B1265590) have confirmed the feasibility of selective Suzuki coupling reactions. researchgate.net The reaction pathway would involve the initial oxidative addition of the C-Br bond to the Pd(0) catalyst, a process that can be modeled to determine its energetic profile.

In the case of nucleophilic aromatic substitution, the reaction is generally assumed to proceed via a two-step mechanism involving the formation of a Meisenheimer complex (a σ-complex). nih.gov For this compound, a nucleophile could attack at either the 3- or 5-position, leading to two possible reaction pathways. DFT calculations could be employed to determine the relative energies of the transition states and intermediates for both pathways, thereby predicting the regioselectivity of the reaction.

The oxidation of thiophene by hydroxyl radicals has been shown through computational studies to proceed primarily via OH addition to the carbon atoms, with addition adjacent to the sulfur atom being the most favorable pathway. researchgate.net A similar elucidation for this compound would need to consider the influence of the three different substituents on the stability of the intermediate radical species.

Molecular Dynamics Simulations

While less common for small molecules like this compound itself, molecular dynamics (MD) simulations are highly relevant for understanding its behavior in a condensed phase, such as in solution or as part of a larger system like a polymer. MD simulations model the movement of atoms and molecules over time, providing insights into dynamic processes, solvation, and intermolecular interactions.

MD simulations could be used to study the solvation of this compound in various solvents. This would involve calculating properties such as the radial distribution function to understand the arrangement of solvent molecules around the solute and the diffusion coefficient to characterize its mobility. Such simulations are crucial for understanding reaction kinetics in solution, as the solvent can significantly influence the stability of reactants, transition states, and products.

In the context of materials science, where thiophene derivatives are building blocks for conjugated polymers, MD simulations are invaluable. bohrium.com If this compound were to be incorporated into a polymer chain, MD simulations could predict the polymer's conformation, morphology, and packing in the solid state. These factors are critical for the electronic properties of the material, such as charge carrier mobility in organic field-effect transistors.

Non-Covalent Interaction Analysis

Non-covalent interactions play a crucial role in determining the structure and properties of molecular crystals and supramolecular assemblies. rsc.org For this compound, the presence of two different halogen atoms (bromine and chlorine) makes the analysis of halogen bonding particularly relevant. Halogen bonding is a directional, non-covalent interaction between a halogen atom (the Lewis acid) and a Lewis base.

Computational methods, such as Quantum Theory of Atoms in Molecules (QTAIM), can be used to identify and characterize non-covalent interactions. nih.govuit.no An analysis of the electron density topology would reveal bond critical points between atoms, indicating an interaction. The properties at these critical points, such as the electron density and its Laplacian, provide information about the strength and nature of the interaction.

In a hypothetical crystal structure of this compound, one would expect to find various non-covalent interactions, including:

Halogen bonds: C-Br···S, C-Cl···S, C-Br···Cl, and C-Cl···Br interactions are all possible. The relative strength of these interactions would depend on the geometry and the electrostatic potential of the interacting atoms.

π-π stacking: The thiophene rings could stack on top of each other, contributing to the stability of the crystal lattice.

C-H···π and C-H···X (X=Cl, Br, S) hydrogen bonds: The methyl and ring hydrogens can act as weak hydrogen bond donors.

Studies on fluorinated thiophene-phenylene-thiophene conjugated units have shown that intramolecular S···F and O···H non-covalent interactions can enforce a more planar molecular conformation, which in turn affects the electronic properties. sci-hub.se A similar analysis for this compound could reveal how intramolecular non-covalent interactions influence its preferred conformation.

The following table summarizes the types of non-covalent interactions that could be theoretically characterized for this compound.

| Interaction Type | Donor | Acceptor | Expected Strength |

| Halogen Bond | C-Br | S, Cl, Br | Moderate |

| Halogen Bond | C-Cl | S, Br, Cl | Weak to Moderate |

| π-π Stacking | Thiophene Ring | Thiophene Ring | Weak |

| Hydrogen Bond | C-H (methyl) | S, Cl, Br, π-system | Weak |

| Hydrogen Bond | C-H (ring) | S, Cl, Br, π-system | Weak |

This table is illustrative and based on general principles of non-covalent interactions and findings for related compounds.

Derivatization and Analog Development from 3 Bromo 5 Chloro 2 Methylthiophene

Synthesis of Oligothiophenes and Polythiophenes Incorporating the Core Structure

3-Bromo-5-chloro-2-methylthiophene serves as a valuable monomer for the synthesis of conjugated oligothiophenes and polythiophenes, which are of significant interest for applications in organic electronics. The presence of the bromine atom at the 3-position provides a reactive handle for polymerization, while the chloro and methyl groups can be used to fine-tune the electronic and physical properties of the resulting materials.

Oligothiophene Synthesis:

The synthesis of well-defined oligothiophenes incorporating the this compound unit can be achieved through iterative cross-coupling strategies, such as the Suzuki or Stille reactions. sigmaaldrich.comcolab.ws For instance, a Suzuki coupling reaction between this compound and a thiophene (B33073) boronic acid derivative can be employed to create a bithiophene unit. This process can be repeated to extend the conjugation length and build up longer oligomers. The choice of catalyst, typically a palladium complex, and reaction conditions are crucial for achieving high yields and regioselectivity. sigmaaldrich.com

Polythiophene Synthesis:

For the preparation of high molecular weight polythiophenes, several polymerization methods can be employed, with Grignard Metathesis (GRIM) polymerization being a prominent example. researchgate.net In this approach, this compound is first converted to its Grignard reagent by treatment with magnesium. Subsequent addition of a nickel catalyst, such as Ni(dppp)Cl₂, initiates the polymerization process, leading to the formation of poly(5-chloro-2-methylthien-3-yl). This method often produces regioregular polymers with desirable electronic properties. researchgate.net

| Polymerization Method | Catalyst/Reagents | Resulting Polymer | Key Features |

| Suzuki Polycondensation | Pd(PPh₃)₄, Base | Alternating Copolymers | Allows for precise control over the polymer backbone by using different comonomers. |

| Stille Polycondensation | PdCl₂(PPh₃)₂, Organotin comonomer | Alternating Copolymers | Tolerant to a wide range of functional groups. |

| Grignard Metathesis (GRIM) | Mg, Ni(dppp)Cl₂ | Homopolymers (e.g., poly(5-chloro-2-methylthien-3-yl)) | Often leads to high molecular weight, regioregular polymers. researchgate.net |

Preparation of Heterocyclic Fused Systems

The this compound scaffold is a key starting material for the synthesis of various heterocyclic fused systems, particularly thieno[3,2-b]thiophenes. These fused-ring structures exhibit enhanced electronic communication and are promising candidates for use in organic field-effect transistors (OFETs) and other electronic devices. nih.gov

The synthesis of thieno[3,2-b]thiophene (B52689) derivatives from this compound typically involves a sequence of cross-coupling and intramolecular cyclization reactions. nih.govrsc.org One common strategy is the palladium-catalyzed Stille or Suzuki coupling of this compound with a suitable organotin or organoboron reagent containing a thioether or a protected thiol group at the ortho position. nih.govresearchgate.net Subsequent intramolecular cyclization, often promoted by a dehydrating agent or under thermal conditions, leads to the formation of the thieno[3,2-b]thiophene core. mdpi.com

For example, a Stille coupling reaction between this compound and 2-(tributylstannyl)thiophene, followed by an intramolecular cyclization, can yield a substituted thieno[3,2-b]thiophene. The specific substitution pattern of the final product can be controlled by the choice of coupling partners and reaction conditions.

Introduction of Diverse Functional Groups via Cross-Coupling

The bromine atom at the 3-position of this compound is the primary site for introducing a wide array of functional groups through various palladium-catalyzed cross-coupling reactions. This versatility allows for the synthesis of a vast library of derivatives with tailored properties.

Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds by coupling this compound with various aryl or vinyl boronic acids or their esters. d-nb.infonih.govnih.gov This allows for the introduction of substituted phenyl rings, other heterocyclic moieties, or vinyl groups at the 3-position. d-nb.info

Stille Coupling: The Stille reaction provides an alternative method for C-C bond formation by reacting this compound with organostannanes. wikipedia.org This reaction is known for its tolerance to a wide range of functional groups on both coupling partners.

Sonogashira Coupling: This powerful reaction enables the introduction of alkynyl groups at the 3-position by coupling with terminal alkynes in the presence of a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgnih.govrsc.org The resulting 3-alkynyl-5-chloro-2-methylthiophenes are valuable intermediates for further transformations. organic-chemistry.orgresearchgate.net

Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen bonds, allowing for the introduction of primary or secondary amines at the 3-position. wikipedia.orglibretexts.orgorganic-chemistry.org This opens up avenues for the synthesis of a variety of nitrogen-containing thiophene derivatives with potential biological activity. researchgate.net

| Cross-Coupling Reaction | Catalyst System (Typical) | Introduced Functional Group |

| Suzuki-Miyaura | Pd(PPh₃)₄ / Base | Aryl, Heteroaryl, Vinyl |

| Stille | PdCl₂(PPh₃)₂ | Aryl, Vinyl, Alkynyl, Acyl |

| Sonogashira | PdCl₂(PPh₃)₂ / CuI / Amine Base | Alkynyl |

| Buchwald-Hartwig | Pd(OAc)₂ / Ligand / Base | Primary/Secondary Amine |

Development of Novel Building Blocks for Complex Molecule Synthesis

Beyond its direct use in the synthesis of functional materials and derivatives, this compound serves as a platform for the development of more elaborate and novel building blocks for complex molecule synthesis. The strategic functionalization of this core structure can lead to a variety of polysubstituted thiophenes that can be employed in the synthesis of pharmaceuticals, agrochemicals, and other high-value compounds. mdpi.com

For example, a Suzuki coupling reaction can be performed at the 3-position to introduce an aryl group, followed by a subsequent cross-coupling reaction at the 5-position (after conversion of the chloro group to a more reactive species, if necessary) to introduce another functional group. This stepwise approach allows for the controlled synthesis of unsymmetrically substituted 2-methylthiophene (B1210033) derivatives.

Furthermore, the methyl group at the 2-position can also be functionalized, for instance, through bromination with N-bromosuccinimide (NBS) to yield a bromomethyl group. d-nb.info This new reactive handle can then be used for nucleophilic substitution reactions, further expanding the synthetic utility of the original scaffold. The resulting multifunctional thiophene derivatives are valuable intermediates for the construction of complex molecular architectures.

Applications in Advanced Materials and Catalysis

Precursor in Organic Electronic Materials

3-Bromo-5-chloro-2-methylthiophene is a pivotal starting material in the synthesis of photochromic compounds, particularly dithienylethene derivatives. These molecules are at the forefront of research in organic electronic materials due to their ability to undergo reversible isomerization between two distinct forms upon exposure to light of specific wavelengths. This light-induced switching of electronic and optical properties makes them highly promising for applications in data storage, molecular switches, and responsive materials for various optoelectronic devices. The thiophene (B33073) moieties provide charge transport capabilities, which are essential for electronic applications.

While direct reports detailing the performance of OFETs fabricated specifically from polymers derived from this compound are not extensively available, the broader class of polythiophenes and their derivatives are widely recognized for their excellent semiconducting properties. The incorporation of photochromic dithienylethene units, synthesized from this precursor, into the backbone or as side chains of conjugated polymers allows for the modulation of the transistor's electrical characteristics through light. This opens the possibility of creating photoswitchable OFETs where the charge carrier mobility and on/off ratio can be optically controlled, a desirable feature for memory elements and sensors.

In the realm of OLEDs, materials derived from this compound can play a role in the development of photo-tuneable emitting layers. By incorporating dithienylethene-based photochromic units into the emissive layer or host material, it is conceivable to modulate the emission color or intensity of the OLED with external light stimuli. For instance, dithienylethene-tetraphenylethylene (DTE-TPE) conjugates, which can be synthesized utilizing derivatives of this compound, exhibit aggregation-induced emission (AIE) and fluorescence photoswitching, properties that are highly sought after for advanced OLED applications.

The application of this compound in OPVs is primarily through its use in synthesizing novel donor or acceptor materials with photoresponsive properties. The energy levels (HOMO and LUMO) of dithienylethene derivatives can be altered upon photoisomerization. Incorporating these units into the active layer of an OPV device could potentially allow for the modulation of the photovoltaic response with light. This could lead to the development of "smart" solar cells that can adapt their absorption characteristics to varying light conditions.

Components in Ligand Design for Metal Catalysis

A significant application of this compound is in the synthesis of photoresponsive ligands for metal catalysis. The dithienylethene core, derived from this precursor, can be functionalized with coordinating groups to create ligands that can reversibly chelate metal ions upon photoirradiation. This allows for the external control of the catalytic activity of the metal complex.

For example, bis(oxazoline) and bis(phosphine) ligands based on a dithienylethene backbone have been synthesized. In their open form, the coordinating groups are too far apart to effectively bind a metal ion. Upon irradiation with UV light, the dithienylethene unit undergoes cyclization to its closed form, bringing the coordinating moieties into close proximity, enabling metal chelation and activating the catalyst. This "on-off" switching of catalytic activity by light is a highly desirable feature in designing sophisticated catalytic systems with precise temporal and spatial control.

| Ligand Type | Metal Complex | Application | Photo-switching Behavior |

| Bis(oxazoline) DTE | Copper(I) | Cyclopropanation | Catalytic activity is modulated by the photoisomerization of the DTE ligand. |

| Bis(phosphine) DTE | Gold(I) | Generic Catalysis | The electronic properties and coordination geometry of the gold complex are altered upon photo-switching. |

Role in Supramolecular Chemistry and Self-Assembly

The ability of dithienylethene derivatives to undergo significant structural changes upon photoisomerization is harnessed in the field of supramolecular chemistry to control self-assembly processes. This compound serves as a key starting material for the dithienylethene units that are incorporated into larger molecular structures designed to self-assemble into well-defined architectures.